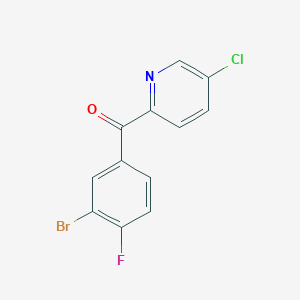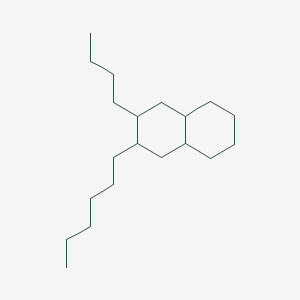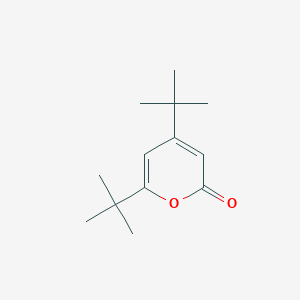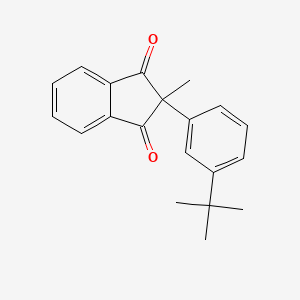
2-(3-tert-Butylphenyl)-2-methyl-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-tert-Butylphenyl)-2-methyl-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to an indene-1,3-dione structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-tert-Butylphenyl)-2-methyl-1H-indene-1,3(2H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-tert-butylphenylacetic acid and 2-methylindene-1,3-dione.
Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. This reaction leads to the formation of the desired compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
2-(3-tert-Butylphenyl)-2-methyl-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or indene moiety are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled temperature and pressure conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
2-(3-tert-Butylphenyl)-2-methyl-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 2-(3-tert-Butylphenyl)-2-methyl-1H-indene-1,3(2H)-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their catalytic activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.
類似化合物との比較
Similar Compounds
- 2-(4-tert-Butylphenyl)-2-methyl-1H-indene-1,3(2H)-dione
- 2-(3-tert-Butylphenyl)-2-ethyl-1H-indene-1,3(2H)-dione
- 2-(3-tert-Butylphenyl)-2-methyl-1H-indene-1,3(2H)-trione
Uniqueness
2-(3-tert-Butylphenyl)-2-methyl-1H-indene-1,3(2H)-dione is unique due to the specific positioning of the tert-butyl group on the phenyl ring and the presence of the indene-1,3-dione moiety. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
特性
CAS番号 |
93835-04-2 |
|---|---|
分子式 |
C20H20O2 |
分子量 |
292.4 g/mol |
IUPAC名 |
2-(3-tert-butylphenyl)-2-methylindene-1,3-dione |
InChI |
InChI=1S/C20H20O2/c1-19(2,3)13-8-7-9-14(12-13)20(4)17(21)15-10-5-6-11-16(15)18(20)22/h5-12H,1-4H3 |
InChIキー |
QCLJIGHQHRHXSQ-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)C2=CC=CC=C2C1=O)C3=CC(=CC=C3)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


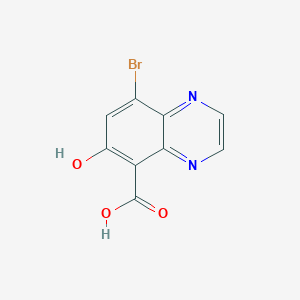

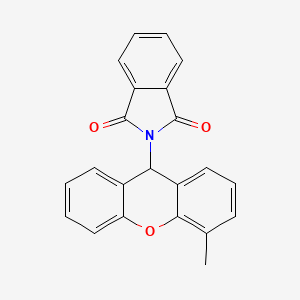
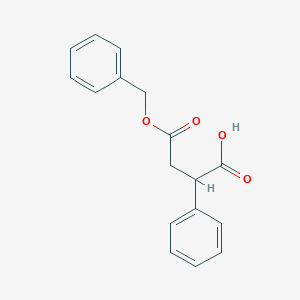

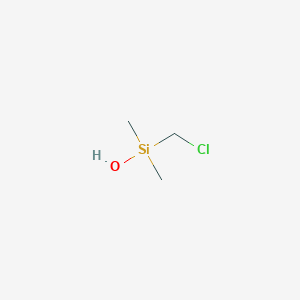
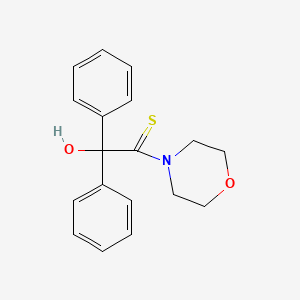
![2-[1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]acetamide](/img/structure/B13990719.png)
![ethyl N-[5-amino-3-[(N-methylanilino)methyl]-1,2,3,4-tetrahydropyrido[3,4-b]pyrazin-7-yl]carbamate](/img/structure/B13990730.png)

